

Direct Blue 67: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct blue 67*

Cat. No.: *B1217340*

[Get Quote](#)

An In-depth Examination of a Diazo Azo Dye for Scientific and Drug Development Professionals

Abstract

Direct Blue 67 (C.I. 27925; CAS No. 3354-97-0) is a water-soluble diazo anionic dye belonging to the extensive class of azo compounds. Utilized primarily in the textile, paper, and leather industries for its vibrant blue hue and direct application properties, its chemical structure and metabolic fate raise pertinent questions for researchers in toxicology and drug development. This technical guide provides a comprehensive overview of **Direct Blue 67**, consolidating available data on its chemical and physical properties, outlining detailed experimental protocols for its synthesis and analysis, and exploring its toxicological profile with a focus on potential mechanisms of action and cellular signaling pathway interactions. This document is intended to serve as a foundational resource for scientists investigating the biological effects of azo dyes and for professionals in drug development who may encounter such structures in their research.

Chemical and Physical Properties

Direct Blue 67 is a complex aromatic compound characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. Its properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	trisodium;4-amino-5-oxo-6-[[4-[[4-[(4-amino-2-methoxyphenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-3-(phenylsulfonyl)oxynaphthalen-2,7-disulfonate	
CAS Number	3354-97-0	[1]
C.I. Number	27925	[1]
Molecular Formula	C ₃₄ H ₂₄ N ₅ Na ₃ O ₁₂ S ₃	[1]
Molecular Weight	859.75 g/mol	[1]
Appearance	Bluish-red to black powder	[1]
Solubility	Soluble in water. Slightly soluble in ethanol. Insoluble in most organic solvents.	[1]

Synthesis and Purification

The synthesis of **Direct Blue 67** involves a multi-step process of diazotization and coupling reactions. Below is a generalized laboratory-scale protocol.

Experimental Protocol: Synthesis of Direct Blue 67

Materials:

- 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid
- 2-Amino-4-methylanisole
- 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Sodium chloride (NaCl)
- Ice

Procedure:

- First Diazotization: Dissolve 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid in water and hydrochloric acid. Cool the solution to 0-5°C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite with constant stirring to form the first diazonium salt.
- First Coupling: In a separate vessel, dissolve 2-Amino-4-methylanisole in water. Slowly add the diazonium salt solution from step 1 to the 2-Amino-4-methylanisole solution, maintaining the temperature at 0-5°C and ensuring alkaline conditions by adding sodium carbonate. This results in the formation of a monoazo intermediate.
- Second Diazotization: Isolate the monoazo intermediate and dissolve it in water and hydrochloric acid. Cool the solution to 0-5°C and slowly add a chilled aqueous solution of sodium nitrite to form the second diazonium salt.
- Second Coupling: In a separate vessel, dissolve 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline aqueous solution. Cool the solution to 0-5°C. Slowly add the second diazonium salt solution from step 3 to this solution with vigorous stirring, maintaining alkaline conditions.
- Hydrolysis and Isolation: The resulting product is then subjected to hydrolysis to remove the phenylsulfonyl group. The final dye, **Direct Blue 67**, is then precipitated from the solution by the addition of sodium chloride (salting out), filtered, washed with a brine solution, and dried.
[\[1\]](#)

Purification

The crude **Direct Blue 67** can be purified by recrystallization from a suitable solvent system, typically a water-ethanol mixture. Further purification for analytical purposes can be achieved

using column chromatography.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis and quantification of **Direct Blue 67**.

Experimental Protocol: HPLC-UV Analysis of Direct Blue 67

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate buffer (e.g., 20 mM, pH 6.8)
- **Direct Blue 67** standard

Procedure:

- Standard Preparation: Prepare a stock solution of **Direct Blue 67** in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation: Dilute the sample containing **Direct Blue 67** with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution of acetonitrile and ammonium acetate buffer. A typical starting condition could be 95% buffer and 5% acetonitrile, with a linear gradient to increase the acetonitrile concentration over time.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: The wavelength of maximum absorbance for **Direct Blue 67**.
- Injection Volume: 20 µL
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Direct Blue 67** in the sample by comparing its peak area to the calibration curve.

Toxicological Profile

The primary toxicological concern associated with azo dyes, including **Direct Blue 67**, is their potential to be metabolized into carcinogenic aromatic amines.

Acute Toxicity

Specific LD50 data for **Direct Blue 67** is not readily available in the public domain. However, data from structurally related benzidine-based dyes can provide an indication of its potential toxicity. For instance, subchronic toxicity studies on the related compound Direct Blue 6 have shown evidence of carcinogenicity in rats.[2][3]

Carcinogenicity

A 13-week subchronic feeding study in rats with the structurally similar dye, Direct Blue 6, resulted in the development of hepatocellular carcinomas, particularly in female rats at a concentration of 3,000 ppm.[2] This finding strongly suggests that **Direct Blue 67** should be handled as a potential carcinogen. The carcinogenicity of these dyes is attributed to their metabolic conversion to benzidine or other carcinogenic aromatic amines.[3]

Genotoxicity and Mutagenicity

While specific mutagenicity data for **Direct Blue 67** is lacking, many azo dyes have demonstrated mutagenic properties in the Ames test, a bacterial reverse mutation assay.[4] This mutagenicity is often dependent on metabolic activation, where the azo bond is cleaved to release mutagenic aromatic amines.

Experimental Protocol: Ames Test for Mutagenicity

This protocol provides a general outline for assessing the mutagenicity of a compound like **Direct Blue 67**.

Materials:

- *Salmonella typhimurium* strains (e.g., TA98, TA100)
- S9 fraction from rat liver (for metabolic activation)
- Minimal glucose agar plates
- Top agar
- Histidine/biotin solution
- **Direct Blue 67** test solution
- Positive and negative controls

Procedure:

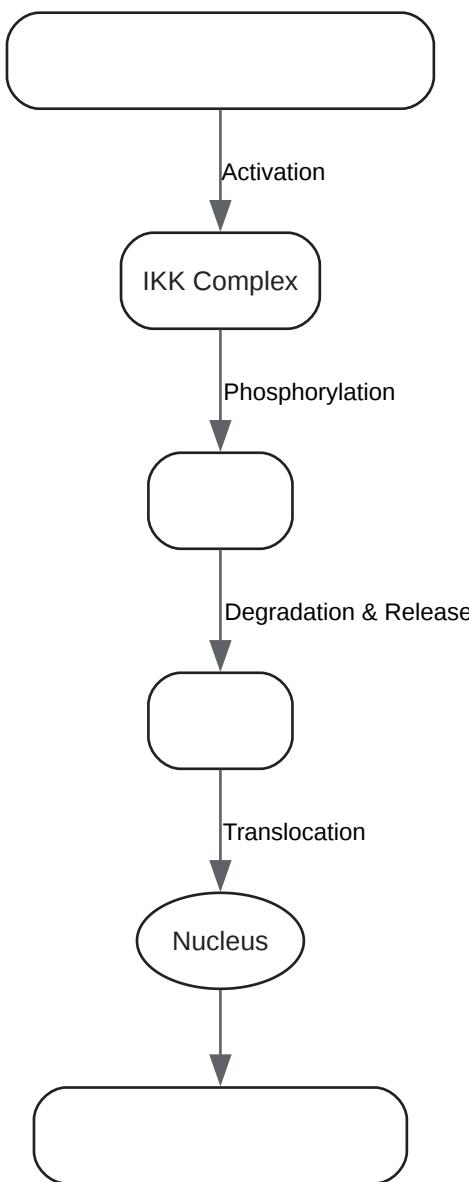
- Culture Preparation: Grow overnight cultures of the *Salmonella* strains.
- Test Mixture Preparation: In a test tube, combine the *Salmonella* culture, the **Direct Blue 67** test solution at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
- Plating: Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[\[5\]](#)

Mechanisms of Action and Signaling Pathways

The biological effects of azo dyes are intrinsically linked to their metabolism. The reductive cleavage of the azo bond is a critical step, primarily carried out by azoreductases present in the intestinal microbiota and the liver.^[6]

Metabolic Activation

The primary mechanism of toxicity for many azo dyes involves their metabolic activation to harmful intermediates.


[Click to download full resolution via product page](#)

Metabolic activation of **Direct Blue 67**.

Potential Interaction with Signaling Pathways

While specific studies on **Direct Blue 67** are limited, the metabolites of azo dyes can interact with various cellular signaling pathways.

- **NF-κB Signaling:** Aromatic amines can induce inflammatory responses, potentially through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of the immune response, inflammation, and cell survival. Chronic activation of NF-κB is linked to various inflammatory diseases and cancer.
^{[7][8][9]}

[Click to download full resolution via product page](#)

Potential activation of the NF-κB pathway.

- Cytochrome P450 Interaction: The metabolism of aromatic amines often involves cytochrome P450 (CYP) enzymes. These enzymes can detoxify compounds, but can also activate them to more reactive intermediates. The interaction of **Direct Blue 67** or its metabolites with CYP enzymes could influence its toxicity and potential for drug-drug interactions.[6][10][11]

Conclusion

Direct Blue 67 is a commercially significant azo dye with a chemical structure that warrants careful consideration from a toxicological perspective. The potential for metabolic activation to carcinogenic aromatic amines is a primary concern, supported by evidence from structurally related compounds. This technical guide provides a consolidated resource for researchers, offering foundational knowledge and detailed experimental protocols to facilitate further investigation into the biological effects of **Direct Blue 67**. Future research should focus on obtaining specific quantitative toxicity data for this dye and elucidating its precise interactions with cellular signaling pathways to better assess its risk to human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviary.com [worlddyeviary.com]
- 2. govinfo.gov [govinfo.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Frontiers | TRIM67 Suppresses TNF α -Triggered NF- κ B Activation by Competitively Binding Beta-TrCP to I κ B α [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. NF- κ B responds to absolute differences in cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 11. bioivt.com [bioivt.com]
- To cite this document: BenchChem. [Direct Blue 67: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1217340#direct-blue-67-as-a-member-of-the-azo-dye-class>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com